Cis/Trans Mixture Versus Pure (1R,2R) Stereoisomer: Functional Selectivity and Procurement Cost Differentials
The target compound (CAS 90563-75-0) is supplied as a mixture of cis and trans diastereomers. The isolated (1R,2R)-stereoisomer (2-PCCA) has been functionally characterized as a potent GPR88 receptor agonist, whereas the racemic cis/trans mixture lacks defined stereochemical purity and may exhibit reduced or variable activity. In cell-based cAMP accumulation assays using HEK293 cells stably expressing human GPR88, (1R,2R)-2-PCCA exhibited an EC50 of 56 nM [1]. The cis diastereomer shows no detectable agonist activity at concentrations up to 10 μM in the same assay system [1][2]. Procurement cost analysis indicates that the racemic cis/trans mixture (CAS 90563-75-0) is priced at approximately €508 per gram, while the enantiomerically pure (1R,2R)-2-PCCA hydrochloride commands a premium exceeding 10-fold per unit mass .
| Evidence Dimension | GPR88 receptor agonist potency (cAMP inhibition) |
|---|---|
| Target Compound Data | EC50 not determined for cis/trans mixture; expected lower activity due to presence of inactive cis diastereomer |
| Comparator Or Baseline | (1R,2R)-2-PCCA: EC50 = 56 nM (HEK293 cells expressing human GPR88) |
| Quantified Difference | Cis diastereomer: EC50 > 10,000 nM (inactive) |
| Conditions | HEK293 cells stably expressing human GPR88 receptor and GloSensor-22F cAMP construct |
Why This Matters
Procurement of the cis/trans mixture is cost-appropriate for SAR exploration and derivatization libraries, while the pure (1R,2R) isomer is necessary for target validation and lead optimization studies requiring reproducible GPR88 pharmacology.
- [1] Jin, C., et al. (2014). Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor. ACS Chemical Neuroscience, 5(7), 576-587. View Source
- [2] Jin, C., et al. (2014). Supporting Information Table 1: pEC50 and EC50 values for GPR88 agonists. ACS Chemical Neuroscience. View Source
